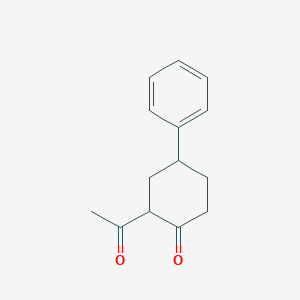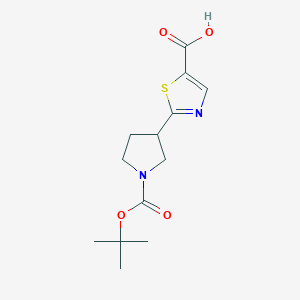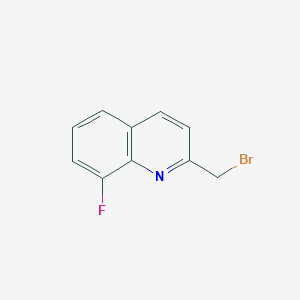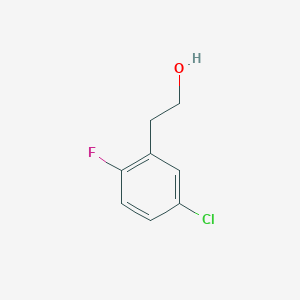
5-Chloro-2-fluorophenethyl alcohol
Overview
Description
5-Chloro-2-fluorophenethyl alcohol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluorophenethyl alcohol typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with a suitable reducing agent to yield the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method ensures higher yields and purity of the final product. The use of palladium or platinum catalysts is common in such processes.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation with Pd or Pt.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: 5-Chloro-2-fluorobenzaldehyde, 5-Chloro-2-fluorobenzoic acid.
Reduction: 2-(5-Chloro-2-fluoro-phenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-fluorophenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluorophenethyl alcohol involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-fluoro-phenyl)acetic acid
- 2-(5-Chloro-2-fluoro-phenyl)ethane
- 2-(5-Chloro-2-fluoro-phenyl)methanol
Uniqueness
5-Chloro-2-fluorophenethyl alcohol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly alter its chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(5-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |
InChI Key |
RJMZFHCIPUEWEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCO)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

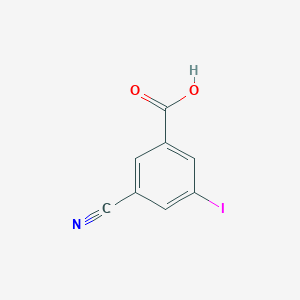
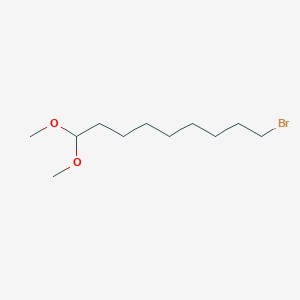
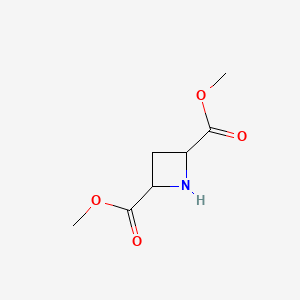
![Ethyl 2-cyano-3-[3-(methyloxy)phenyl]-2-butenoate](/img/structure/B8663763.png)
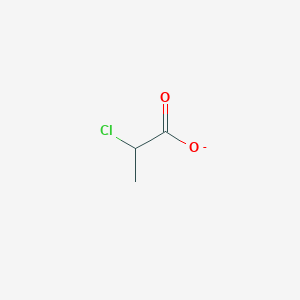
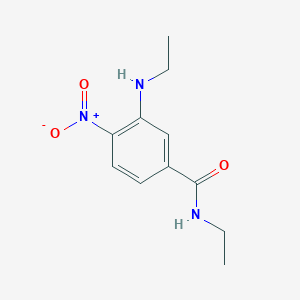
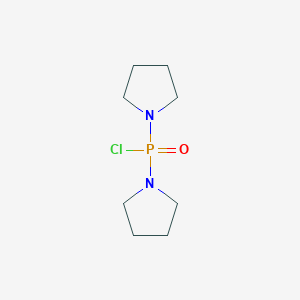
![Methyl (2E)-{[(2,4-dimethoxyphenyl)methyl]imino}acetate](/img/structure/B8663783.png)
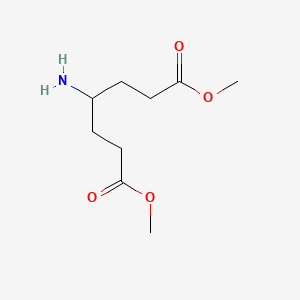
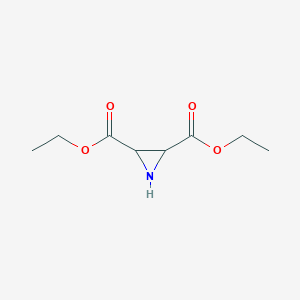
![3-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8663808.png)
